Product packaging for 1,2-Dibenzoylbenzene(Cat. No.:CAS No. 1159-86-0)

1,2-Dibenzoylbenzene

Cat. No.: B074432
CAS No.: 1159-86-0
M. Wt: 286.3 g/mol
InChI Key: OJLABXSUFRIXFL-UHFFFAOYSA-N
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Description

1,2-Dibenzoylbenzene is a high-value, symmetrical aromatic ketone that serves as a critical building block and model compound in advanced materials research. Its core research value lies in its rigid, conjugated molecular structure, which makes it an excellent precursor for the synthesis of polycyclic aromatic hydrocarbons (PAHs) and organic semiconductors. Researchers utilize this compound extensively in the development of novel organic light-emitting diodes (OLEDs) and as a key intermediate in the preparation of photoactive molecular frameworks. Its mechanism of action in photochemical studies is of particular interest; upon photoexcitation, it can undergo characteristic reactions such as intramolecular cyclization or act as a triplet sensitizer due to efficient intersystem crossing, making it a valuable probe for understanding energy transfer processes. Furthermore, its defined structure is ideal for crystallographic studies and for investigating structure-property relationships in π-conjugated systems. This compound is essential for chemists and material scientists exploring the frontiers of optoelectronics, photopolymerization, and supramolecular chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14O2 B074432 1,2-Dibenzoylbenzene CAS No. 1159-86-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-benzoylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H14O2/c21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)16-11-5-2-6-12-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLABXSUFRIXFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90151217
Record name 2-Benzoylbenzophenone
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Molecular Weight

286.3 g/mol
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CAS No.

1159-86-0
Record name 1,2-Dibenzoylbenzene
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Record name 2-Benzoylbenzophenone
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Record name 2-Benzoylbenzophenone
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Advanced Methodologies for the Synthesis of 1,2 Dibenzoylbenzene and Its Precursors

Direct Benzoylation Strategies in 1,2-Dibenzoylbenzene Synthesis

The synthesis of this compound can be achieved through direct benzoylation methods, most notably the Friedel-Crafts acylation. This classic organic reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) using a strong Lewis acid catalyst. To obtain this compound, phthaloyl chloride can be reacted with benzene (B151609) in a Friedel-Crafts acylation, which is then reduced to yield 1,3-diphenylisobenzofuran (B146845) (DPBF), a key precursor. wikipedia.org

Another approach involves the oxidation of salicylaldehydes to form phenacylhydrazones. These intermediates are then oxidized with lead(IV) acetate (B1210297) to produce ortho-diketones, which can subsequently react with an aryl Grignard reagent to form the desired this compound structure. wikipedia.org The analogous synthesis of the isomer 1,4-dibenzoylbenzene (B1294365) is well-documented and proceeds by reacting terephthaloyl chloride with benzene in the presence of anhydrous aluminum chloride. prepchem.comsmolecule.com This highlights the utility of diacyl chlorides in the double acylation of benzene to form dibenzoylbenzene isomers.

Diels-Alder Cycloaddition Approaches to this compound Frameworks

The Diels-Alder reaction, a powerful tool for forming six-membered rings, provides an alternative route to the this compound framework. wikipedia.orgorganic-chemistry.org This concerted [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile. wikipedia.org Isobenzofurans, such as 1,3-diphenylisobenzofuran (DPBF), are highly reactive dienes that can be employed in these reactions to construct complex polyaromatic systems. wikipedia.org

One synthetic sequence starts with the Diels-Alder reaction of a suitable diene and dienophile to form a 4,5-dibenzoylcyclohexene (B8755810) intermediate. This intermediate can then be cyclized using acetic anhydride. Subsequent bromine addition and hydrogen bromide elimination lead to the formation of this compound. wikipedia.org This product can then be further reacted, for example, with zinc and acetic acid to form DPBF. wikipedia.org The versatility of the Diels-Alder reaction allows for good stereochemical and regiochemical control, making it a valuable method for synthesizing substituted cyclohexene (B86901) derivatives that serve as precursors to the this compound core. wikipedia.org

Polymerization-Based Synthetic Routes Involving this compound Precursors

While direct polymerization of this compound is not a common strategy, its precursors and related structures can be involved in the synthesis of novel polymers. For instance, acrylate-functionalized monomers derived from 1,2-dihydroxybenzene (catechol) have been designed and synthesized. jlu.edu.cn These monomers, such as o-phenylene diacrylate, can undergo radical copolymerization with acrylic acid to form precursor polymers. jlu.edu.cn Subsequently, cross-linked polymer films can be achieved through electrochemical polymerization. jlu.edu.cnresearchgate.net

The introduction of structures related to this compound precursors into polymer backbones is a strategy to tailor the physical and electronic properties of conjugated polymers. researchgate.net By inserting specific molecular motifs, the π-conjugation length can be controlled, leading to materials with customized luminescence and performance in applications like chemical sensing. researchgate.net The development of polymers from bio-based building blocks, such as those derived from 2,5-furandicarboxylic acid, also represents a growing field where precursors with functionalities similar to those in dibenzoylbenzene synthesis are utilized to create new polyesters. jst.vn

Formation of this compound via Oxidation and Decomposition Pathways

A primary and extensively studied route to this compound is through the oxidation of 1,3-diphenylisobenzofuran (DPBF). cdnsciencepub.com DPBF is highly reactive towards singlet oxygen ('O₂), a transient, electronically excited state of oxygen. wikipedia.orgscientificarchives.com The reaction proceeds via a [4+2] cycloaddition, where DPBF acts as a diene and singlet oxygen as the dienophile. mdpi.comnih.govresearchgate.net This initially forms an unstable endoperoxide intermediate. mdpi.comresearchgate.netacs.org This endoperoxide subsequently decomposes to yield this compound as the final, stable product. mdpi.comnih.govresearchgate.netacs.org This conversion is often accompanied by a loss of the characteristic color and fluorescence of DPBF, as the extended π-electron system of the isobenzofuran (B1246724) core is disrupted. acs.org

The transformation of DPBF to this compound upon reaction with singlet oxygen has been the subject of detailed mechanistic studies. The process is initiated by a 1,4-cycloaddition of singlet oxygen to the furan (B31954) ring of DPBF, forming a transient endoperoxide. cdnsciencepub.comresearchgate.netacs.org This step is generally considered to be concerted. mdpi.com The resulting endoperoxide is unstable at ambient temperatures and readily decomposes to form the colorless this compound. wikipedia.orgcdnsciencepub.com

Computational studies, including TD-DFT calculations, have further elucidated the photophysical behavior of DPBF during its interaction with singlet oxygen. These investigations support a two-step reaction pathway with a small energy barrier that proceeds through a zwitterionic intermediate, leading to the formation of the endoperoxide. mdpi.comnih.govresearchgate.net It is important to note that DPBF can also undergo autoxidation in the presence of ground-state triplet oxygen and a free radical initiator, which can also yield this compound, complicating its use as a specific probe for singlet oxygen if not carefully controlled. cdnsciencepub.com

The efficient and specific reaction of DPBF with singlet oxygen to produce this compound forms the basis of its widespread use as a chemical probe for detecting and quantifying singlet oxygen. wikipedia.orgresearchgate.net DPBF is a fluorescent molecule that strongly absorbs light around 410-420 nm, while its product, this compound, is non-fluorescent and absorbs at much shorter wavelengths (<300 nm). wikipedia.orgmdpi.comnih.gov Therefore, the presence of singlet oxygen can be monitored by observing the decrease in DPBF's absorbance or fluorescence intensity over time. acs.orgnih.gov

This method is highly sensitive due to the near diffusion-limited reaction rate between DPBF and singlet oxygen. scientificarchives.comresearchgate.net However, the specificity of DPBF is not absolute; it can also react with other reactive oxygen species (ROS) such as hydroxyl and peroxyl radicals, which can also lead to the formation of this compound. scientificarchives.commdpi.comnih.gov Despite this limitation, DPBF remains a valuable tool in photodynamic therapy research and other fields where the generation of singlet oxygen is studied, often used in conjunction with other methods to ensure accurate detection. mdpi.comnih.gov

Innovations in Reaction Conditions and Catalysis for this compound Synthesis

The synthesis of this compound, a significant diketone, has traditionally been approached through multi-step sequences, often involving classical Friedel-Crafts acylation reactions. However, recent advancements in chemical methodologies have focused on improving the efficiency, environmental footprint, and catalytic activity associated with its production. Innovations are particularly evident in the synthesis of its key precursor, 2-benzoylbenzoic acid, and the subsequent catalytic acylation step. These modern approaches prioritize the use of reusable, environmentally benign catalysts and more efficient reaction conditions, moving away from stoichiometric and corrosive traditional reagents.

A primary route to this compound involves the Friedel-Crafts reaction between phthalic anhydride and benzene to form 2-benzoylbenzoic acid, which is then reacted with a second equivalent of benzene. Innovations in this pathway have largely targeted the catalytic systems used for these acylation steps.

One significant area of innovation involves the use of ionic liquids as catalysts, which offer advantages such as reusability and improved reaction control. Chloroaluminate ionic liquids, for example, have been effectively employed to catalyze the acylation of benzene with phthalic anhydride. This method avoids the large volumes of waste associated with traditional catalysts like anhydrous aluminum trichloride. The process involves using a highly active chloroaluminate ionic liquid, which facilitates the reaction and can be efficiently separated from the product by extraction and subsequently reused.

Another approach focuses on modifying traditional Lewis acid catalysts to enhance their recyclability and ease of handling. A patented process describes the synthesis of 2-benzoylbenzoic acid using a catalyst prepared from imidazole (B134444) organic compounds and anhydrous aluminum chloride. This catalyst can be recovered and recycled, offering a more sustainable alternative to single-use catalyst systems. The reaction conditions for this process are outlined in the table below.

Table 1. Synthesis of 2-Benzoylbenzoic Acid using a Recyclable Imidazole-AlCl₃ Catalyst
ReactantsCatalyst SystemTemperatureReaction TimeKey Feature
Phthalic anhydride, BenzeneImidazole organic compound + Anhydrous AlCl₃ (Catalyst A)70-80 °C1-2 hoursCatalyst A is recyclable after extraction.

Further innovations lie in the application of solid acid catalysts for Friedel-Crafts acylations. While specific studies detailing the use of solid acids for the final conversion of 2-benzoylbenzoic acid to this compound are not extensively documented, the broader field of Friedel-Crafts chemistry points towards the potential of materials like zeolites and metal oxides. These heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, reduced corrosion, and the potential for regeneration and reuse, aligning with the principles of green chemistry. For instance, zinc oxide (ZnO) has been reported as an efficient, reusable catalyst for the acylation of various aromatic compounds under solvent-free conditions, suggesting its potential applicability in the synthesis of this compound.

Transition metal-catalyzed reactions represent another frontier for innovation. Palladium-catalyzed methods have been developed for the synthesis of various 1,2-diketones from aryl halides and organoaluminum reagents, demonstrating the utility of this approach for constructing the diketone functionality. Although this specific method has not been explicitly applied to synthesize the cyclic structure of this compound, it showcases a modern catalytic strategy for forming the core structural motif. The general conditions for such a palladium-catalyzed synthesis are summarized in the table below.

Table 2. General Conditions for Palladium-Catalyzed Synthesis of 1,2-Diketones
CatalystLigandBaseSolventTemperatureReaction Time
PdCl₂DPPPKOtBuToluene100 °C16 hours

While direct, novel catalytic syntheses of this compound remain an area of ongoing research, the advancements in the synthesis of its precursors and the broader innovations in catalytic acylation reactions provide a clear trajectory for future developments. The focus continues to be on creating more sustainable, efficient, and economically viable routes to this important chemical compound.

Elucidation of Reaction Chemistry and Mechanistic Pathways of 1,2 Dibenzoylbenzene

Advanced Studies of Diels-Alder Reactivity for 1,2-Dibenzoylbenzene Derivatives

The Diels-Alder reaction is a cornerstone of organic synthesis, forming a six-membered ring from a conjugated diene and a dienophile. wikipedia.org Isobenzofurans, such as 1,3-diphenylisobenzofuran (B146845), are recognized as highly reactive dienes in these cycloadditions. wikipedia.org The reaction of 1,3-diphenylisobenzofuran with certain dienophiles can lead to the formation of this compound. For example, its reaction with an acyl nitroso derivative initially forms a cycloadduct that subsequently yields the O-acetyloxime of this compound. researchgate.net

In some instances, this compound itself can be a product of a sequence involving a Diels-Alder reaction. For instance, the reaction of 1,3-diphenylisobenzofuran with specific nitroso compounds has been observed to produce this compound in high yield. rsc.org Furthermore, this compound can be synthesized through a multi-step process that includes the formation of 4,5-dibenzoylcyclohexene (B8755810) via a Diels-Alder reaction, followed by cyclization and elimination steps. wikipedia.org The reactivity in these [4+2] cycloadditions is influenced by the aromaticity of the furan (B31954) or isobenzofuran (B1246724), which affects the energy gap between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. rsc.org

Studies have also explored cobalt-catalyzed Diels-Alder reactions for synthesizing substituted benzene (B151609) derivatives, highlighting the versatility of this reaction in creating complex aromatic structures. organic-chemistry.org

Polymerization Dynamics and Structural Integration of the this compound Moiety

The unique structure of this compound makes it a valuable component in polymer chemistry, particularly in the synthesis of high-performance polymers like poly(ether ketone)s.

Ring-Opening Polymerization of Cyclic Aryl Ether Oligomers Incorporating this compound

Cyclic aryl ether oligomers that contain the this compound unit can undergo ring-opening polymerization (ROP) to create high molecular weight linear polymers. smolecule.comacs.org This process is a significant method for producing poly(aryl ether ketone)s (PAEKs). mdpi.com The polymerization can be initiated by various catalysts. For instance, the polymerization of macrocyclic aryl ether thioether ketone oligomers can be achieved using a catalytic amount of elemental sulfur or 2,2'-dithiobis(benzothiazole), proceeding through a free-radical mechanism. capes.gov.br This transthioetherification reaction demonstrates that the molecular weight of the resulting polymer increases with the conversion of the cyclic oligomers. capes.gov.br

The synthesis of these cyclic oligomers is a critical first step. For example, cyclic aryl ether ketones containing the this compound moiety have been conveniently synthesized and subsequently polymerized. acs.org

Synthesis and Characteristics of Poly(ether ketone)s Containing the this compound Unit

The incorporation of the this compound moiety into poly(ether ketone)s (PEKs) imparts desirable properties to the resulting materials. Novel fluoro monomers containing the this compound unit have been synthesized and subsequently reacted with bisphenates to produce high molecular weight, amorphous poly(aryl ether ketone)s. researchgate.netresearchgate.net These polymers exhibit excellent solubility in common organic solvents like chloroform (B151607) and methylene (B1212753) chloride at room temperature and possess high glass transition temperatures (Tg), ranging from 160 to 313°C. researchgate.netresearchgate.net

The synthesis of these polymers is typically achieved through nucleophilic aromatic substitution polycondensation. researchgate.net For example, sulfonated poly(diphenyl ether ketone sulfone)s have been successfully synthesized by the polycondensation of 4,4'-sulfonyldiphenol (B7728063) with 1,2-bis(4-fluorobenzoyl)-3,6-diphenylbenzene. scientific.net The resulting polymers demonstrate good thermal stability and have been evaluated for applications such as proton exchange membranes in fuel cells. scientific.net The properties of these polymers, including their solubility and thermal characteristics, can be tailored by adjusting the chemical structure and the synthesis conditions. researchgate.net

Investigations into Radical Reactions and Oxidative Processes Involving this compound

This compound is involved in various radical reactions and oxidative processes, often as a stable end-product of reactions involving reactive oxygen species (ROS).

Interaction with Singlet Oxygen and Other Reactive Species

One of the most well-documented reactions involving this compound is its formation from the reaction of 1,3-diphenylisobenzofuran (DPBF) with singlet oxygen (¹O₂). wikipedia.orgresearchgate.net DPBF is widely used as a chemical trap for ¹O₂ because it reacts selectively with it in a [4+2] cycloaddition to form an unstable endoperoxide. researchgate.netacs.org This endoperoxide then decomposes to yield the colorless this compound. researchgate.netacs.orgrsc.org This reaction is the basis for detecting and quantifying singlet oxygen in various chemical and biological systems. wikipedia.org The decay in DPBF's characteristic absorbance or fluorescence is monitored to follow the generation of ¹O₂. acs.orgresearchgate.net

The reaction of DPBF is not limited to singlet oxygen; it can also react with other reactive species like hydroxyl, alkoxy, and alkyl peroxy radicals to form this compound. mdpi.com In some electrochemical systems, the generation of ¹O₂ has been confirmed by the detection of this compound after using DPBF as a probe. nih.gov

Furthermore, this compound can be formed through oxidative processes involving other radical intermediates. For instance, the reaction of ortho-benzylaryl ketimines can lead to the formation of iminyl radicals, which then undergo a 1,5-hydrogen radical shift to form carbon-centered radicals. These radicals can be trapped by molecular oxygen to ultimately afford this compound. rsc.org

Role as a Radical Scavenger in Chemical Systems

The reactivity of this compound's precursors, like DPBF, towards radicals highlights their role as radical scavengers. DPBF can react with carbon-centered radicals, leading to its rapid photolysis. While this compound itself is often the stable product of such scavenging reactions, its formation signifies the removal of reactive and potentially damaging radical species from a system. smolecule.com This property is crucial in contexts like photodynamic therapy and in understanding oxidative stress. mdpi.com The ability of various compounds to scavenge radicals is often evaluated by their capacity to inhibit the degradation of a probe, where the formation of a stable product like this compound can be an indicator of the scavenging activity. researchgate.net For example, the oxidation of o-phenylenediamine (B120857) can be inhibited by singlet oxygen scavengers, a process that can be mechanistically linked to the reactions that form this compound. chemrxiv.org

Coordination Chemistry: Chelation of this compound with Metal Ions in Spin Systems

The structure of this compound, featuring two adjacent benzoyl groups, allows it to function as a bidentate chelating ligand. The two carbonyl oxygen atoms can coordinate to a single metal ion, forming a stable chelate ring. This chelation is of significant interest in the field of molecular magnetism and the study of spin systems. epa.gov

When this compound coordinates to a paramagnetic transition metal ion (e.g., Mn(II), Fe(III), Co(II), Ni(II)), the electronic properties and the spin state of the metal center can be significantly influenced. americanelements.com The ligand field created by the two carbonyl oxygens can cause a splitting of the metal's d-orbitals. The magnitude of this splitting can determine whether the resulting complex will be in a high-spin or low-spin state. fishersci.no This is a crucial factor in the design of spin crossover complexes, where the spin state can be switched by external stimuli like temperature or light. fishersci.no

While specific studies on this compound are less common than its 1,3-isomer, the fundamental principles of chelation apply. fishersci.at The formation of stable complexes with metal ions can disrupt the normal functions of microbial cells, which is a mechanism of antimicrobial activity observed in related dibenzoyl compounds. epa.gov

Table 1: Conceptual Chelation of this compound with Metal Ions

Metal IonPotential Spin StateCoordination GeometryRelevance
Fe(III)High-spin (S=5/2) or Low-spin (S=1/2)OctahedralModel for spin crossover systems
Mn(II)High-spin (S=5/2)Octahedral/TetrahedralBuilding block for molecular magnets
Cu(II)S=1/2Square Planar/Distorted OctahedralStudies in magnetic coupling
Ni(II)High-spin (S=1)OctahedralCatalysis and material science

This table is illustrative and represents potential outcomes based on established principles of coordination chemistry.

Electrophilic Aromatic Substitution Reaction Profiles of this compound

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. fishersci.no The reactivity of a substituted benzene ring towards an incoming electrophile is governed by the electronic nature of the substituents already present. fishersci.ca

The benzoyl group is a deactivating group, meaning it withdraws electron density from the aromatic ring, making it less reactive than benzene towards electrophiles. americanelements.com This deactivation occurs through two primary mechanisms:

Inductive Effect: The electronegative oxygen atom of the carbonyl group pulls electron density away from the ring through the sigma bond framework. wikipedia.org

Resonance Effect: The carbonyl group can withdraw electron density from the pi system of the ring via resonance, further reducing its nucleophilicity. epa.gov

In this compound, the central benzene ring is substituted by two such deactivating groups. This makes the ring significantly less reactive and requires harsh conditions for electrophilic substitution to occur. loradchemical.com

Furthermore, these deactivating groups are meta-directors. americanelements.com They direct incoming electrophiles to the positions meta to themselves. In this compound, the two available positions for substitution are C4 and C5. Both positions are meta to one benzoyl group and para to the other. However, the strong deactivating nature of the benzoyl groups would preferentially direct substitution to the positions that are meta to them. Therefore, electrophilic attack is most likely to occur at the C4 and C5 positions.

Table 2: Directing Effects in Electrophilic Aromatic Substitution of this compound

SubstituentPositionElectronic EffectReactivityDirecting Influence
BenzoylC1Electron-withdrawing (Inductive & Resonance)Deactivatingmeta-director
BenzoylC2Electron-withdrawing (Inductive & Resonance)Deactivatingmeta-director
Overall Ring -Highly Deactivated Low Substitution at C4/C5

An example reaction would be nitration, which requires a strong nitrating agent like a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. sigmaaldrich.comwikipedia.org

Redox Chemistry of this compound: Oxidation and Reduction Pathways

The redox chemistry of this compound is centered on its two carbonyl groups and the aromatic system.

Oxidation: this compound is notably resistant to oxidation. It is often the stable end-product of the oxidation of other compounds. For instance, it is formed from the decomposition of the endoperoxide of 1,3-diphenylisobenzofuran (DPBF), which is generated when DPBF reacts with singlet oxygen (¹O₂). americanelements.comfishersci.atfishersci.ca This reaction is frequently used as a chemical trap to detect the presence of singlet oxygen in various chemical and biological systems. americanelements.comnih.gov The formation of this compound can be monitored spectrophotometrically. fishersci.atsigmaaldrich.com

Reduction: The two carbonyl groups of this compound are susceptible to reduction. The outcome of the reduction depends on the reducing agent and reaction conditions.

Partial Reduction: Using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), the ketones can be selectively reduced to secondary alcohols, yielding 1,2-bis(phenyl(hydroxy)methyl)benzene.

Complete Reduction: Stronger reducing agents, such as those used in the Clemmensen (zinc-mercury amalgam and HCl) or Wolff-Kishner (hydrazine and a strong base) reductions, can fully reduce the carbonyl groups to methylene (CH₂) groups. This would result in the formation of 1,2-dibenzylbenzene.

The central aromatic ring is generally resistant to reduction under typical conditions but can be hydrogenated at high pressure and temperature with a suitable catalyst.

Table 3: Predicted Redox Products of this compound

Reaction TypeReagent(s)Major Product(s)
OxidationStrong Oxidizing Agents (e.g., KMnO₄, K₂Cr₂O₇)Generally unreactive; potential for ring cleavage under harsh conditions.
OxidationSinglet Oxygen (¹O₂)No reaction; it is the product of ¹O₂ reacting with DPBF. americanelements.com
Reduction (to alcohol)NaBH₄, LiAlH₄1,2-bis(phenyl(hydroxy)methyl)benzene
Reduction (to alkane)Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner)1,2-dibenzylbenzene

Mechanistic Insights from Advanced Reaction Studies (e.g., Mechanochemistry)

Mechanochemistry, which involves chemical transformations induced by mechanical force (such as ball milling), offers a greener alternative to traditional solvent-based synthesis. fishersci.ca Studies in mechanochemistry have provided unique insights into the reactivity of this compound and its precursors.

Notably, this compound has been identified as a side-product in the mechanochemical debromination of certain polycyclic imides when 1,3-diphenylisobenzofuran (DPIBF) is used as a trapping agent for the reactive alkene generated in situ. fishersci.ca The formation of this compound occurs from the decomposition of DPIBF under these solid-state milling conditions. fishersci.cawikipedia.org

Interestingly, the mechanism for this transformation is not fully understood, but experiments have shown that the simple milling of DPIBF with the zinc/copper couple used for debromination is not sufficient to produce this compound. Its formation requires the presence of the dibromide substrate, suggesting a more complex reaction pathway, possibly involving radical anion intermediates. fishersci.ca The appearance of this compound in the reaction mixture serves as an indicator that the DPIBF trapping agent has undergone decomposition. fishersci.cawikidata.org

Advanced Spectroscopic Characterization and Structural Analysis of 1,2 Dibenzoylbenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is a fundamental tool for determining the solution-state structure and conformational dynamics of 1,2-dibenzoylbenzene. researchgate.netresearchgate.netdoi.orgrsc.orgauremn.org.br Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each nucleus.

In ¹H NMR spectroscopy, the aromatic protons of this compound exhibit complex splitting patterns in specific chemical shift ranges. chemicalbook.com The protons on the central benzene (B151609) ring and the two flanking phenyl rings are in distinct chemical environments due to the steric hindrance and electronic effects of the adjacent benzoyl groups. This leads to a distribution of signals, which can be assigned to specific protons through techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). researchgate.net The relative orientations of the benzoyl groups, which can exist in various conformations due to rotation around the C-C single bonds, influence the chemical shifts and coupling constants of nearby protons. doi.orgauremn.org.br

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbons of the ketone groups are particularly noteworthy, appearing at a characteristic downfield shift. The chemical shifts of the aromatic carbons are influenced by the substitution pattern and the conformation of the molecule. sigmaaldrich.com

Dynamic NMR studies can be employed to investigate the energy barriers associated with the interconversion between different conformations of the molecule. rsc.org The steric strain between the two bulky benzoyl groups on adjacent carbons of the central ring likely results in a non-planar preferred conformation in solution, which can be studied by analyzing temperature-dependent NMR spectra. researchgate.netrsc.org

Table 1: Representative ¹H NMR Spectral Data for this compound chemicalbook.com

Assignment Chemical Shift (ppm)
Aromatic Protons 7.34 - 7.70

Note: Data acquired in CDCl₃. The spectrum shows multiple signals within this range corresponding to the different aromatic protons.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Structure Elucidation

UV-Vis spectroscopy is utilized to probe the electronic transitions within the this compound molecule. The spectrum is characterized by absorptions corresponding to π→π* and n→π* transitions associated with the aromatic rings and carbonyl groups. scielo.br

The intense absorption bands observed are typically assigned to π→π* transitions within the delocalized systems of the benzene and benzoyl rings. libretexts.orgresearchgate.net These high-energy transitions often have large molar absorptivity coefficients. scielo.br The less intense, longer-wavelength absorptions are characteristic of n→π* transitions, involving the promotion of a non-bonding electron from the oxygen atom of a carbonyl group to an anti-bonding π* orbital. hhrc.ac.in

The position and intensity of these absorption bands can be influenced by the solvent polarity. researchgate.net Studies on related aromatic ketones show that the solvent can stabilize the ground or excited states differently, leading to shifts in the absorption maxima (solvatochromism). researchgate.net this compound is notably the colorless decomposition product formed when the fluorescent probe 1,3-diphenylisobenzofuran (B146845) (DPBF) reacts with singlet oxygen. researchgate.netresearchgate.netnih.gov This reaction can be monitored by observing the decrease in the characteristic absorbance of DPBF at around 410-418 nm as it is converted to this compound. researchgate.netnih.govacs.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and skeletal structure of this compound. nih.gov These two methods are complementary, as their selection rules differ: IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule. edinst.com

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic rings and the C-C skeletal framework, which may be weak or absent in the IR spectrum. nih.govfaccts.de Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental spectra to accurately assign the observed vibrational modes. researchgate.net

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns under ionization. This information helps to confirm the molecular formula and provides insights into the molecule's structural integrity.

In a typical electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak (M⁺) corresponding to its exact molecular mass. The fragmentation of this molecular ion provides structural information. A common fragmentation pathway for aromatic ketones is the cleavage of the bond between the carbonyl carbon and the aromatic ring. This would lead to the formation of a stable benzoyl cation (C₆H₅CO⁺) at a mass-to-charge ratio (m/z) of 105. The detection of this prominent fragment ion is a strong indicator of the benzoyl substructure within the molecule. Further fragmentation of the molecular ion and primary fragments can also occur, providing a complete fragmentation pattern that serves as a chemical fingerprint.

X-ray Diffraction (XRD) for Crystalline Structure Determination

While specific crystallographic data for this compound was not found in the search results, studies on closely related derivatives, such as 2,5-dibenzoylbenzene-1,4-diaminium dichloride, provide valuable insights. iucr.orgnih.govcrystallography.net In the structure of this derivative, the molecule adopts a specific conformation where the benzoyl groups are twisted out of the plane of the central benzene ring. iucr.orgnih.gov For example, the dihedral angle between the central benzene ring and the benzoyl phenyl ring in this related compound was found to be 53.3 (2)°. iucr.orgnih.gov

Such non-planar conformations are expected for this compound as well, in order to minimize the significant steric repulsion between the two adjacent, bulky benzoyl groups. XRD analysis would reveal the exact dihedral angles between the planes of the central ring and the two phenyl rings, as well as the C-C-C and C-C-O bond angles of the ketone linkages. The crystal packing is determined by intermolecular forces, which would also be elucidated by a full crystal structure determination. mdpi.com

Table 2: Crystallographic Data for the Related Compound 2,5-Dibenzoylbenzene-1,4-diaminium dichloride iucr.orgnih.govcrystallography.net

Parameter Value
Crystal System Monoclinic
Space Group P 2₁/n
a (Å) 12.373 (3)
b (Å) 5.195 (1)
c (Å) 14.315 (3)
β (°) 104.46 (3)
Volume (ų) 891.0 (4)

Application of Operando Spectroscopic Techniques in Catalytic Studies Involving this compound

Operando spectroscopy involves the characterization of catalytic materials under actual reaction conditions, providing dynamic information about the catalyst and reacting species. kit.eduacs.org While direct operando studies focused on this compound as a primary subject are not prevalent in the search results, the principles can be applied to reactions where it is a product or reactant.

For instance, this compound is a known product of the oxidation of 1,3-diphenylisobenzofuran (DPBF). researchgate.netresearchgate.net An operando study of a photosensitized oxidation reaction could use UV-Vis or fluorescence spectroscopy to monitor the disappearance of DPBF and the formation of this compound in real-time, providing kinetic data and insights into the reaction mechanism on a catalyst surface. researchgate.netnih.gov

Furthermore, the hydrogenation of diketones like this compound to the corresponding diols is an important catalytic transformation. Operando Attenuated Total Reflection Infrared (ATR-IR) spectroscopy has been successfully used to study the asymmetric hydrogenation of other ketones on chirally modified platinum catalysts. researchgate.net A similar approach could be applied to the hydrogenation of this compound. This would allow for the observation of key surface processes, such as the adsorption of the diketone onto the catalyst's active sites, the interaction with hydrogen, and the formation of intermediates and products directly on the catalyst surface during the reaction. researchgate.netresearchgate.netrsc.org Such studies are crucial for understanding structure-activity relationships and for the rational design of more efficient catalysts. kit.edupsi.ch

Table 3: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 14498
1,3-Dibenzoylbenzene (B181577) 77388
1,3-Diphenylisobenzofuran 77488
Benzene 241
Singlet Oxygen 78567

Computational Chemistry and Theoretical Modeling of 1,2 Dibenzoylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgnih.gov It has become a popular tool in computational chemistry for predicting molecular properties and reactivity. mdpi.com DFT calculations, in principle, provide an exact determination of the electronic ground state structure based on the electron density distribution. scispace.com

For 1,2-dibenzoylbenzene, DFT calculations can elucidate its electronic properties. Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity. The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical reactivity and stability. mdpi.com

DFT can also be used to calculate various reactivity descriptors. rsc.org These descriptors provide valuable information about how the molecule will interact with other chemical species. For instance, Fukui indices, which can be calculated using DFT, can predict the regioselectivity of reactions like cross-coupling.

While specific DFT studies on this compound are not extensively detailed in the provided results, the principles of DFT are broadly applicable. For example, a study on 1,2-bis(dimethylethyleneguanidino)benzenes utilized quantum-chemical calculations to investigate their molecular and electronic properties. researchgate.net Similarly, DFT with a basis set like B3LYP/6-311+G(d,p) could be employed to model the electronic properties of this compound, including its frontier molecular orbitals.

Quantum Chemical Approaches to Understanding Reaction Mechanisms and Intermediates

Quantum chemical methods are instrumental in elucidating the intricate details of reaction mechanisms, including the identification and characterization of transient intermediates and transition states. unizin.orglibretexts.org These computational approaches can map out the potential energy surface of a reaction, providing insights into the most favorable reaction pathways.

In the context of this compound, quantum chemical calculations can be employed to study various transformations it might undergo. For instance, the reduction of its carbonyl groups to form alcohols or its participation in substitution reactions can be modeled. By calculating the energies of reactants, products, intermediates, and transition states, a comprehensive understanding of the reaction's kinetics and thermodynamics can be achieved.

For complex reactions, such as those involving organometallic catalysts, quantum chemical studies can unravel intricate scenarios that may involve multiple competing reaction pathways and side reactions. diva-portal.org While specific studies on this compound's reaction mechanisms using these methods were not found, the general applicability of quantum chemistry to understand such processes is well-established. diva-portal.org

Theoretical Correlations of Electronic Effects with Reactivity (e.g., Hammett-type Analyses)

The Hammett equation is a foundational tool in physical organic chemistry for quantifying the influence of substituents on the reactivity of aromatic compounds. libretexts.orgdalalinstitute.com It establishes a linear free-energy relationship that correlates reaction rates or equilibrium constants for a series of reactions with the electronic properties of substituents. dalalinstitute.com

The equation is expressed as: log(k/k₀) = σρ or log(K/K₀) = σρ

where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent.

ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects. dalalinstitute.com

A Hammett-type analysis could be theoretically applied to derivatives of this compound to understand how substituents on the phenyl rings of the benzoyl groups affect its reactivity. By plotting the logarithm of the relative rate or equilibrium constant against the appropriate Hammett substituent constant (σ), a linear relationship can be established. The slope of this plot, the reaction constant (ρ), provides insight into the nature of the transition state and the reaction mechanism. A large ρ value indicates high sensitivity to the electronic effects of the substituents. libretexts.org

For instance, a Hammett analysis was performed to understand the effects of substituents on the C–H activation transition state in a study involving substituted 9-((4-X-phenyl)fluorenes). uchicago.edu While a direct Hammett analysis on this compound is not available in the search results, this example illustrates how the methodology can be applied to related systems to probe electronic effects. uchicago.edu It is important to note that the standard Hammett equation is most effective for meta and para substituents and may not be as straightforward for ortho-substituted systems due to steric effects. libretexts.org

Molecular Dynamics Simulations for Conformational Landscape and Interactions

Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of a molecule's conformational changes and its interactions with its environment. nih.govmdpi.com

For a molecule like this compound, with its two rotatable benzoyl groups, MD simulations can be used to explore its conformational landscape. This involves mapping the potential energy of the molecule as a function of the dihedral angles of the benzoyl groups relative to the central benzene (B151609) ring. The results of such simulations can reveal the most stable conformations and the energy barriers between them. mdpi.comresearchgate.net

MD simulations can also provide insights into the non-covalent interactions that govern the molecule's structure and its interactions with other molecules. These can include van der Waals forces and π-stacking interactions between the aromatic rings. In a broader context, MD simulations are extensively used to study protein-ligand interactions, helping to understand binding affinities and pathways. nih.govmdpi.com

While specific MD simulation studies on this compound were not found, the methodology is well-suited to investigate its structural dynamics. By combining MD simulations with machine learning techniques, it is even possible to predict new, physically realistic conformations that may not be sampled in standard simulations. nih.gov

Advanced Applications and Emerging Research Frontiers of 1,2 Dibenzoylbenzene

Role as a Key Chemical Intermediate in Complex Organic Synthesissmolecule.com

1,2-Dibenzoylbenzene serves as a crucial intermediate in the synthesis of a variety of organic compounds. smolecule.com Its chemical structure allows for further reactions to create more complex molecules with specific desired properties.

Precursor for Advanced Aromatic Compoundssmolecule.com

The reactivity of this compound makes it an important starting material for the synthesis of a range of advanced aromatic compounds. smolecule.com These compounds are often characterized by their complex structures and specific electronic or photophysical properties. The two benzoyl groups can undergo various chemical transformations, enabling the construction of larger, more elaborate aromatic systems. This versatility is a key reason for its use in synthetic organic chemistry.

One notable transformation is its formation from the reaction of 1,3-diphenylisobenzofuran (B146845) with singlet oxygen. wikipedia.org This reaction is significant in the study of reactive oxygen species, where 1,3-diphenylisobenzofuran is used as a chemical trap, and the resulting this compound is the stable product. wikipedia.orgsmolecule.com

Synthesis of 1,3-bis(1-phenylvinyl)benzene (B1595494) (MDDPE) and Related Derivativesfishersci.atscientificlabs.co.uk

While 1,3-dibenzoylbenzene (B181577) is the primary precursor for the synthesis of 1,3-bis(1-phenylvinyl)benzene (MDDPE), a rigid-rod molecule with interesting electrical and optical properties, it's important to distinguish it from its isomer, this compound. smolecule.comfishersci.atscientificlabs.co.uk MDDPE is synthesized from 1,3-dibenzoylbenzene through a Wittig reaction. researchgate.net This highlights the role of dibenzoylbenzene isomers as starting materials for specialized polymers and molecules with potential applications in organic electronics and optoelectronics. smolecule.com

Advanced Materials Science Applications of this compound

The unique structural and reactive properties of this compound have led to its exploration in the field of materials science for the creation of novel materials with tailored functionalities. ontosight.ai

Integration into Polymer Systems as Monomers or Additivessmolecule.com

This compound can be utilized as a monomer or an additive in the creation of polymers. smolecule.com For instance, cyclic aryl ether oligomers that contain the this compound moiety can be polymerized through ring-opening polymerization to produce high molecular weight linear polymers. smolecule.comacs.org This approach allows for the incorporation of the specific chemical and physical properties of the dibenzoylbenzene unit into the resulting polymer chain, influencing characteristics such as thermal stability and mechanical strength.

Design and Synthesis of Novel Materials with Tuned Optical and Electrical Properties

The structure of this compound makes it a candidate for designing and synthesizing new materials with specific optical and electrical properties. ontosight.ai Its aromatic nature and the presence of carbonyl groups can be modified to influence the electronic characteristics of the resulting materials. mdpi.com Research in this area focuses on creating materials for applications in fields like electronics and photonics by carefully designing molecules derived from this compound to achieve desired performance.

Development of Anion Conductive Aromatic Ionomers for Energy Applications

In the quest for advanced materials for energy applications, such as alkaline fuel cells, researchers have investigated anion conductive aromatic ionomers. acs.orgkci.go.kr While some studies focus on fluorenyl groups or other moieties, a notable area of research has been the incorporation of a this compound unit into the polymer backbone of these ionomers. acs.orgresearchgate.net These specialized polymers are designed to facilitate the transport of anions, a critical function in certain types of fuel cells. The development of such ionomers is a step towards creating more efficient and stable energy conversion devices. rsc.org

Construction of Polyanionic Spin Clusters and High-Spin Hydrocarbons in Molecular Magnetism

While this compound is a notable compound in photochemistry, its direct role as a primary building block for constructing polyanionic spin clusters and high-spin hydrocarbons is not extensively documented. Research in molecular magnetism, particularly concerning high-spin molecular structures derived from dibenzoylbenzene frameworks, predominantly focuses on its isomer, 1,3-dibenzoylbenzene. sigmaaldrich.comscientificlabs.co.uksmolecule.com This meta-substituted isomer is utilized as a key reagent in the synthesis of polyanionic spin-quintet molecular clusters and ground-state undecet hydrocarbons featuring multiple parallel spins. sigmaaldrich.comscientificlabs.co.ukfishersci.at The specific meta-substitution pattern of 1,3-dibenzoylbenzene is crucial for enhancing the steric stability in polynuclear clusters.

The relevance of this compound in this context often appears as a final product resulting from the decomposition of other molecules used in these studies. For instance, 1,3-diphenylisobenzofuran (DPBF), a compound used to detect reactive oxygen species, decomposes to form this compound upon reaction with singlet oxygen. smolecule.com This distinction is important, as the synthetic utility for creating high-spin clusters is attributed to the specific topology of the 1,3-isomer, not the 1,2-isomer. sigmaaldrich.com

Photoinitiator Systems in Advanced Curing Technologies

This compound has been identified as a component in photoinitiator systems, which are crucial for advanced curing technologies that rely on photopolymerization. google.comjustia.com Photoinitiators are compounds that, upon absorbing light (typically UV), generate reactive species like free radicals, which in turn initiate polymerization reactions to cure inks, coatings, and adhesives. researchgate.nettcichemicals.com

The generation of this compound in this context arises from a specific photochemical pathway. In certain systems, dissolved oxygen is excited to its singlet state by light irradiation in the presence of a dye sensitizer. This highly reactive singlet oxygen is then scavenged by a molecule such as 1,3-diphenylisobenzofuran (DPBF). The reaction between singlet oxygen and DPBF yields this compound, which can then function as a photoinitiator to start the curing process. google.comjustia.com This mechanism represents a Type I photoinitiation pathway where the initiator molecule is generated in situ. mdpi.com

Contributions to Supramolecular Chemistry Research

Exploration in Molecular Self-Assembly and Recognition

In the field of supramolecular chemistry, which studies chemical systems composed of a discrete number of molecules, the formation of this compound serves as an important indicator reaction. The principles of molecular self-assembly and recognition are foundational to creating complex, functional supramolecular structures. nih.gov While not a primary building block for self-assembly itself, this compound emerges as the stable, colorless decomposition product of 1,3-diphenylisobenzofuran (DPBF). mdpi.comresearchgate.net This transformation is widely used as a chemical probe to detect and quantify the generation of singlet oxygen (¹O₂) within organized molecular assemblies. mdpi.com The specific and rapid reaction of DPBF with ¹O₂ makes its conversion to this compound a reliable method for studying photo-oxidative processes in various supramolecular systems.

Integration into Metallo-Supramolecular Assemblies

The utility of this compound as a reaction product is particularly valuable in the study of metallo-supramolecular assemblies. These are complex architectures where metal ions connect organic ligands, often exhibiting unique photophysical and catalytic properties. fishersci.no A key area of investigation is the generation of singlet oxygen by these assemblies when they function as photosensitizers.

Researchers utilize the reaction where 1,3-diphenylisobenzofuran (DPBF) is converted to this compound to probe the efficiency of ¹O₂ generation by metallo-supramolecular complexes, such as those based on Ruthenium(II) polypyridyl systems. Upon light exposure, the metallo-supramolecular photosensitizer transfers energy to ground-state oxygen, producing ¹O₂. This ¹O₂ is then trapped by DPBF, which is oxidized and decomposes into this compound. By monitoring the disappearance of DPBF's characteristic absorbance, researchers can quantify the photosensitizing capability of the metal assembly.

Photochemical Investigations and Photophysical Properties

Studies on Photoinduced Electron Transfer and Energy Transfer Processes

The formation of this compound is a key event in a widely used assay for studying photoinduced energy transfer processes, specifically the generation of singlet oxygen (¹O₂). mdpi.com This process begins when a photosensitizer molecule absorbs light, elevating it to an excited state. Through intersystem crossing, this excited singlet state can convert to a longer-lived triplet state. This excited triplet state can then transfer its energy to molecular oxygen (in its ground triplet state), resulting in the formation of reactive singlet oxygen. mdpi.com

To detect and quantify the ¹O₂ produced, the chemical trap 1,3-diphenylisobenzofuran (DPBF) is introduced into the system. DPBF is highly reactive towards ¹O₂. It undergoes a [4+2] cycloaddition reaction with singlet oxygen to form an unstable endoperoxide intermediate. mdpi.com This intermediate subsequently decomposes irreversibly to yield this compound. mdpi.comresearchgate.netwikipedia.org

The photophysical characteristics of the molecules involved are central to this assay. DPBF has a strong absorbance at around 410 nm, while its product, this compound, is colorless and absorbs at much shorter wavelengths. researchgate.netwikipedia.org Therefore, the generation of ¹O₂ can be quantified by monitoring the decrease in DPBF's absorbance over time during irradiation. This method is invaluable for characterizing the efficiency of new photosensitizers, including gold nanoclusters and various organic dyes, for applications in photodynamic therapy and photocatalysis. mdpi.com

Table of Research Findings on Energy Transfer via ¹O₂ Detection This table summarizes the role of this compound as an end-product in the detection of singlet oxygen generated by various photosensitizers.

Photosensitizer SystemProbe MoleculeReactive IntermediateFinal ProductProcess Investigated
BODIPY Dyes1,3-Diphenylisobenzofuran (DPBF)Singlet Oxygen (¹O₂)This compound Efficiency of photosensitizers for photodynamic therapy. mdpi.com
Gold Nanoclusters (AuNCs)1,3-Diphenylisobenzofuran (DPBF)Singlet Oxygen (¹O₂)This compound Quantitative estimation of singlet oxygen production.
Ru(II) Polypyridyl Complexes1,3-Diphenylisobenzofuran (DPBF)Singlet Oxygen (¹O₂)This compound Ability of metallo-supramolecular assemblies to generate ¹O₂.
General Photosensitizers1,3-Diphenylisobenzofuran (DPBF)Singlet Oxygen (¹O₂)This compound Quantifying energy transfer from an excited photosensitizer to molecular oxygen. researchgate.net

Applications in Photocatalysis and Photodynamic Research

While not a direct participant in photo-induced chemical transformations, this compound serves as a crucial analytical marker in the fields of photocatalysis and photodynamic therapy (PDT). Its significance lies in its role as the stable, terminal product of a widely used method for detecting and quantifying singlet oxygen (¹O₂), a highly reactive and pivotal species in both domains.

The primary application of this compound in this context is linked to the chemical probe 1,3-diphenylisobenzofuran (DPBF). In a typical experimental setup, a photosensitizer or photocatalyst is excited by light of a specific wavelength. The energized photosensitizer then transfers this energy to ground-state molecular oxygen (³O₂), generating cytotoxic singlet oxygen. This singlet oxygen is then trapped by DPBF through a [4+2] cycloaddition reaction, forming a transient endoperoxide. This intermediate is unstable and rapidly and irreversibly decomposes to yield this compound. nih.govnih.govamericanelements.comnih.gov

The formation of this compound results in the loss of DPBF's distinct chromophore, leading to a measurable decrease in its absorbance or fluorescence. nih.govnih.gov By monitoring this decay, researchers can precisely quantify the amount of singlet oxygen produced, thereby evaluating the efficiency of the photosensitizer or photocatalyst.

Detailed Research Findings in Photocatalysis

In photocatalysis research, this method is instrumental in characterizing the activity of novel materials. For instance, studies on hybrid photocatalysts, such as those combining zinc phthalocyanine (B1677752) (ZnPc) with nanoporous gold (npAu), have utilized the photooxidation of DPBF to this compound to determine the system's photocatalytic efficacy. wikipedia.org These experiments demonstrated that such hybrid systems could achieve singlet oxygen sensitization activities an order of magnitude higher than the photosensitizer in solution alone. wikipedia.org The rate of this compound formation serves as a direct measure of the enhanced activity, which is attributed to energy transfer from the plasmon resonance of the gold nanoparticles to the attached photosensitizer. wikipedia.org

Detailed Research Findings in Photodynamic Therapy (PDT)

The principle is equally fundamental in the development of new photosensitizers for PDT, a medical treatment that uses a photosensitizer and light to destroy cancerous and other diseased cells. nih.gov The therapeutic efficacy of a PDT agent is strongly correlated with its ability to generate reactive oxygen species, primarily singlet oxygen.

Researchers developing novel photosensitizers, such as BODIPY (boron-dipyrromethene) derivatives and polymyxin-based conjugates, consistently rely on the DPBF assay. For example, the singlet oxygen generating ability of a methylene (B1212753) blue-polymyxin (MB-PMX) conjugate, designed for antimicrobial photodynamic therapy, was confirmed by observing the rapid decomposition of DPBF to this compound upon irradiation. researchgate.net Similarly, the efficiency of various BODIPY-based photosensitizers is compared by measuring the rate of DPBF degradation, which indicates the yield of this compound and, consequently, the singlet oxygen quantum yield (ΦΔ). nih.govnih.gov Studies on albumin nanocarriers caging the photosensitizer Chlorin e6 (Ce6) also employed this method to confirm enhanced ROS production under irradiation. uni.lu

The table below summarizes findings from various studies where the formation of this compound was a key analytical endpoint.

Interactive Data Table: Photosensitizer Efficiency Measured via this compound Formation

Photosensitizer/SystemResearch AreaKey FindingReference
BODIPY-Au(I)Photodynamic TherapyHigh singlet oxygen quantum yield (ΦΔ = 0.84) demonstrated by rapid degradation of DPBF. nih.gov
Zinc Phthalocyanine (ZnPc)–npAu HybridPhotocatalysisHybrid system showed significantly enhanced ¹O₂ sensitization activity compared to ZnPc in solution, measured by DPBF photooxidation. wikipedia.org
Methylene Blue-Polymyxin (MB-PMX)Antimicrobial PDTThe conjugate effectively generates singlet oxygen (ΦΔ = 0.4) as confirmed by the disappearance of the DPBF absorbance band. researchgate.net
Glycosylated BODIPY-Pt(II) MetallacyclesPhotodynamic TherapyAll tested compounds efficiently sensitized the formation of singlet oxygen, leading to the rapid conversion of DPBF to this compound. wikipedia.org
Chlorin e6 (Ce6) Albumin NanoparticlesPhotodynamic TherapyNanoparticle formulation exhibited higher ROS production compared to free Ce6, as measured by DPBF degradation. uni.lu

Future Perspectives and Interdisciplinary Research with 1,2 Dibenzoylbenzene

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The traditional synthesis of aromatic ketones, such as 1,2-dibenzoylbenzene, often involves methods like Friedel-Crafts acylation, which typically relies on stoichiometric amounts of Lewis acids like aluminum chloride and halogenated solvents. The development of sustainable alternatives is a key goal in modern chemistry. Future research will likely focus on catalytic, atom-economical, and environmentally benign methods. longdom.org

One promising eco-friendly route to this compound is through the photocatalytic oxidation of 1,3-diphenylisobenzofuran (B146845) (DPBF). biorxiv.orgsemanticscholar.org This reaction often uses semiconductor nanoparticles, such as titanium(IV) oxide (TiO₂), as photocatalysts. mdpi.com These processes can be driven by visible light and can use greener solvents, aligning with the principles of green chemistry. longdom.orgunirioja.es The pursuit of heterogeneous catalysts that are reusable and operate under mild conditions is a significant area of research. rsc.org Strategies may include exploring novel nanocatalysts or enzymatic processes that offer high selectivity and reduce waste. rsc.orgchemrxiv.org

Key Research Directions:

Development of reusable solid acid catalysts to replace traditional Lewis acids in Friedel-Crafts reactions.

Optimization of photocatalytic systems using earth-abundant materials for the oxidation of DPBF. mdpi.com

Exploration of solvent-free or aqueous-based synthetic routes. rsc.org

Biocatalytic approaches using engineered enzymes for selective synthesis. longdom.org

High-Throughput Screening and Combinatorial Approaches for Derivative Discovery

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for accelerating the discovery of new molecules with desired properties. While specific applications to this compound are not yet widespread, these techniques offer a clear path for future exploration. By systematically modifying the peripheral phenyl rings or the central benzene (B151609) core of the this compound scaffold, large libraries of derivatives can be generated.

These libraries can then be rapidly screened for various functionalities. For instance, derivatives could be tested for enhanced optical properties, novel liquid crystal phases, or specific binding affinities for sensor applications. The unique steric and electronic environment created by the adjacent benzoyl groups could lead to the discovery of compounds with unique activities when applied to biological or materials science screening platforms.

Potential Applications:

Materials Science: Screening for derivatives with unique photophysical properties for use in organic light-emitting diodes (OLEDs) or as fluorescent probes. smolecule.com

Catalysis: Developing libraries of this compound-based ligands for new organometallic catalysts.

Supramolecular Chemistry: Discovering derivatives that can self-assemble into complex, functional architectures.

Advanced Characterization Techniques for Real-time Mechanistic Studies

Understanding the precise mechanism of chemical reactions is crucial for optimizing existing processes and designing new ones. The formation of this compound from the reaction of 1,3-diphenylisobenzofuran (DPBF) with singlet oxygen (¹O₂) is a well-established probe reaction. researchgate.net This transformation can be monitored in real-time using advanced spectroscopic techniques to study the kinetics and mechanisms of photocatalytic processes. researchgate.net

UV-Vis and Fluorescence Spectroscopy: The decay of the characteristic absorbance or fluorescence of DPBF as it converts to the non-fluorescent this compound allows for the quantification of singlet oxygen generation in real-time. researchgate.net This is widely used to assess the efficiency of photosensitizers and photocatalytic materials. semanticscholar.orgmdpi.com

Laser Flash Photolysis: This technique can be used to study the transient species involved in the photochemical reactions of DPBF, providing insights into the lifetimes and reaction pathways of excited states. researchgate.net

In Situ and Operando Spectroscopy: Techniques like in situ Raman or Fourier-transform infrared (FTIR) spectroscopy can provide structural information on catalysts and reactants under actual reaction conditions, helping to identify active sites and intermediates. mdpi.comabo.fi For example, monitoring the vibrational modes of the carbonyl groups in this compound as it forms on a catalyst surface could provide detailed mechanistic information. researchgate.net

These advanced methods are essential for moving beyond static pictures of reactions and understanding the dynamic changes that occur, which is critical for rational catalyst design. scienceintheclassroom.orgsciencesconf.org

Integration with Nanoscience and Nanotechnology for Functional Materials

The intersection of this compound chemistry with nanoscience and nanotechnology presents a fertile ground for developing new functional materials. europa.euoatext.compdx.edu The formation of this compound is frequently employed as a benchmark reaction to characterize the photocatalytic activity of nanomaterials. biorxiv.org For example, the efficiency of TiO₂ or gold nanoparticles in generating reactive oxygen species is often quantified by their ability to mediate the conversion of DPBF to this compound. mdpi.commdpi.com

Beyond its role as a reaction product, the this compound moiety itself can be incorporated into larger systems to create advanced materials. Research has shown that polymers incorporating the o-dibenzoylbenzene structure, such as certain poly(ether ketone)s, exhibit desirable properties like high thermal stability and solubility in organic solvents, making them suitable for high-performance applications. acs.orgacs.org

Future work could focus on:

Designing this compound-based sensors where interaction with an analyte triggers a measurable change, possibly through its formation from a DPBF-like precursor.

Creating nanostructured materials where this compound derivatives are covalently linked to nanoparticles, creating hybrid systems with tailored electronic or optical properties. oatext.com

Developing self-assembled monolayers on surfaces using functionalized this compound derivatives for applications in molecular electronics.

Synergistic Effects in Hybrid and Composite Materials Incorporating this compound

Hybrid and composite materials are engineered to exhibit properties superior to their individual components. scribd.com The incorporation of this compound or its parent structures into such materials can lead to synergistic effects that enhance functionality.

A notable example is found in photocatalysis, where hybrid materials combining a photosensitizer with a plasmonic nanostructure can show enhanced activity. In one study, a hybrid system of zinc phthalocyanine (B1677752) (a photosensitizer) and nanoporous gold was developed. mdpi.com The synergistic interaction between the two components led to a significant enhancement in the generation of singlet oxygen, which was quantified by the accelerated conversion of DPBF to this compound. mdpi.com This demonstrates a clear synergistic effect where the combined system is more effective than the sum of its parts.

In polymer science, the inclusion of the rigid, kinked this compound moiety into polymer backbones can disrupt packing and increase solubility without significantly compromising thermal stability. acs.org This allows for the creation of processable, high-performance polymer composites with potential applications in aerospace and electronics. acs.orgscribd.com

Future research could explore:

Hybrid materials where the formation of this compound triggers a secondary process, such as a color change or drug release.

Polymer composites containing this compound derivatives that exhibit enhanced mechanical strength, thermal resistance, or specific optical properties.

Layered hybrid materials for applications in energy storage or catalysis. ucl.ac.uk

Theoretical-Experimental Feedback Loops for Rational Design and Discovery

The integration of theoretical calculations with experimental work creates a powerful feedback loop for the rational design of new molecules and materials. sci-hub.seresearchgate.netsemanticscholar.org Computational methods, particularly Density Functional Theory (DFT), can predict the geometric, electronic, and photophysical properties of this compound and its derivatives before they are synthesized in the lab. researchgate.netmdpi.com

This predictive power can guide synthetic efforts, saving time and resources by prioritizing targets with the most promising properties. For example, DFT calculations can be used to:

Model the reaction mechanism for the formation of this compound under various catalytic conditions to identify rate-determining steps and optimize the process. researchgate.netnih.gov

Predict the absorption and emission spectra of novel this compound derivatives to screen for candidates for optical applications.

Simulate the interaction of this compound-based ligands with metal centers to design new catalysts.

Understand the non-adiabatic pathways in photochemical reactions, such as those that might lead to the formation of this compound from different precursors. rsc.org

Experimental results can then be used to validate and refine the theoretical models, improving their predictive accuracy. This iterative cycle of prediction, synthesis, and characterization accelerates the discovery and optimization of functional molecules based on the this compound scaffold.

Q & A

Q. What are the best practices for quantifying this compound in complex matrices (e.g., biological samples)?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) enhances specificity. Use deuterated internal standards (e.g., d₆-1,2-dibenzoylbenzene) to correct for matrix effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.